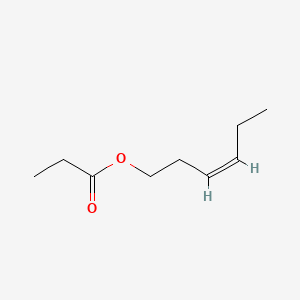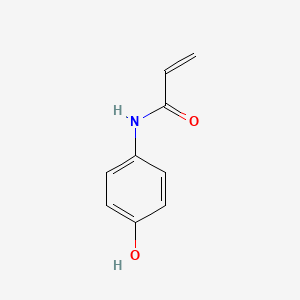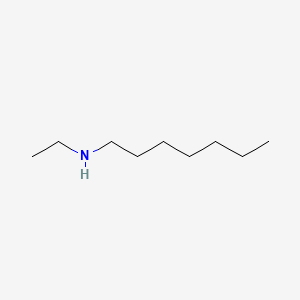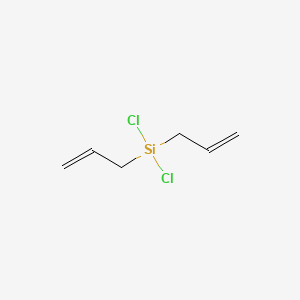
Diallyldichlorosilane
Overview
Description
Diallyldichlorosilane is an organosilicon compound with the molecular formula C6H10Cl2Si It is characterized by the presence of two allyl groups and two chlorine atoms attached to a silicon atom
Mechanism of Action
Mode of Action
For example, they can react with water to produce hydrogen chloride and siloxanes .
Biochemical Pathways
For instance, they can affect the synthesis of certain proteins and enzymes
Pharmacokinetics
The excretion of these compounds can occur through the urine and feces .
Result of Action
For example, they can affect cell proliferation and can interact with various cellular structures .
Action Environment
The action, efficacy, and stability of Diallyldichlorosilane can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of this compound, producing hydrogen chloride and siloxanes . Additionally, the safety data sheet for this compound suggests that it should be stored in a cool place and kept away from heat, open flames, and sparks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyldichlorosilane can be synthesized through the reaction of silicon tetrachloride with allyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows:
SiCl4+2CH2=CHCH2Cl→C6H10Cl2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride and allyl chloride are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diallyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.
Addition Reactions: The allyl groups can participate in addition reactions, such as hydrosilylation, where hydrogen atoms are added across the double bonds.
Polymerization Reactions: this compound can undergo polymerization to form polysiloxanes, which are used in the production of silicone materials.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or alcohols can be used to replace the chlorine atoms with hydroxyl or alkoxy groups.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of hydrogen atoms to the allyl groups.
Polymerization: Initiators such as peroxides or UV light can be used to initiate the polymerization of this compound.
Major Products Formed
Substitution Products: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.
Hydrosilylation Products: Compounds with hydrogen atoms added to the allyl groups.
Polysiloxanes: Polymers formed through the polymerization of this compound.
Scientific Research Applications
Diallyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Contains two methyl groups instead of allyl groups.
Methyltrichlorosilane: Contains one methyl group and three chlorine atoms.
Trichlorosilane: Contains three chlorine atoms and one hydrogen atom.
Uniqueness
Diallyldichlorosilane is unique due to the presence of allyl groups, which provide additional reactivity and versatility compared to other chlorosilanes. This makes it particularly useful in the synthesis of complex organosilicon compounds and polymers.
Properties
IUPAC Name |
dichloro-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHVUWHCBXMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063114 | |
| Record name | Diallyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3651-23-8 | |
| Record name | Dichlorodi-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodi-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodi-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
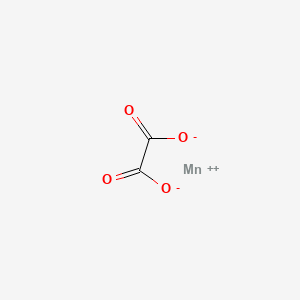
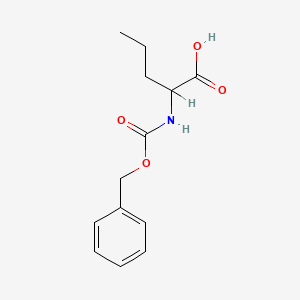
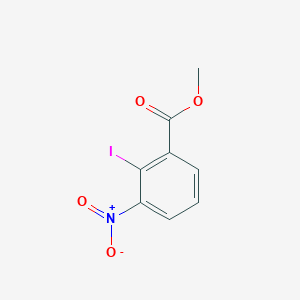

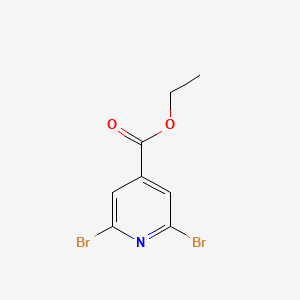
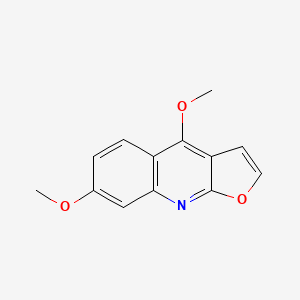
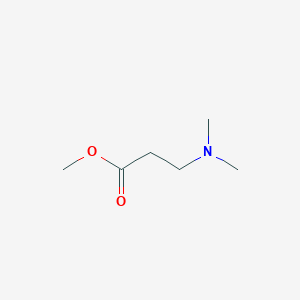
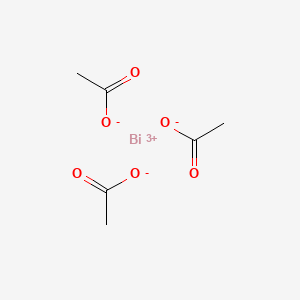
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

